2-(6-Methoxypyridin-3-YL)-2-methylpropan-1-amine
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Overview
Description
2-(6-Methoxypyridin-3-YL)-2-methylpropan-1-amine is a chemical compound that features a pyridine ring substituted with a methoxy group at the 6-position and a methylpropan-1-amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridin-3-YL)-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxypyridin-3-YL)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group and the amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(6-Methoxypyridin-3-YL)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.
Medicine: Explored for its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 2-(6-Methoxypyridin-3-YL)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: A related compound with a similar pyridine ring structure but lacking the methylpropan-1-amine group.
(6-Methoxypyridin-2-yl)methanamine: Another similar compound with a methoxy group at the 6-position and a methanamine group.
Uniqueness
2-(6-Methoxypyridin-3-YL)-2-methylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H16N2O |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-(6-methoxypyridin-3-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H16N2O/c1-10(2,7-11)8-4-5-9(13-3)12-6-8/h4-6H,7,11H2,1-3H3 |
InChI Key |
IXRXFJLIDNBWRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1=CN=C(C=C1)OC |
Origin of Product |
United States |
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